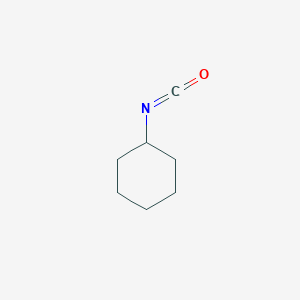
Cyclohexyl isocyanate
Cat. No. B146478
Key on ui cas rn:
3173-53-3
M. Wt: 125.17 g/mol
InChI Key: KQWGXHWJMSMDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04587056
Procedure details


The carbonylation reaction is conducted in the same manner as in Example 1 except that 25 mmol of cyclohexylamine, 86 g of α-naphthol, 1.5 g of Rh/C having 5% Rh carried on activated charcoal and 1 mmol of tetraethylammonium iodide are employed. As a result, the yields of cyclohexyl isocyanate and α-naphthyl cyclohexyl carbamate are 58% and 10%, respectively.






Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]1([OH:18])C2C(=CC=CC=2)C=CC=1.C>[I-].C([N+](CC)(CC)CC)C.[Rh]>[CH:1]1([N:7]=[C:8]=[O:18])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N
|
Step Two
|
Name
|
|
|
Quantity
|
86 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Four
|
Name
|
|
|
Quantity
|
1 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
[I-].C(C)[N+](CC)(CC)CC
|
Step Five
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Rh]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The carbonylation reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)N=C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
